2-(Trideuteriomethoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

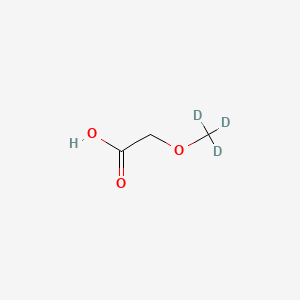

2-(Trideuteriomethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H6O3 and its molecular weight is 93.096. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-(Trideuteriomethoxy)acetic acid, also known as 2-Methoxyacetic Acid-d3, is a deuterated analog of methoxyacetic acid. Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether and ethylene glycol monoethyl ether

Mode of Action

Acetic acid is known to act as a counterirritant and has antimicrobial properties . It’s used locally, occasionally internally, and also as a reagent .

Pharmacokinetics

This model describes the journey of a drug in the body, from the moment it is administered, through its distribution and metabolism, until it is eliminated from the body .

Biochemische Analyse

Cellular Effects

The effects of 2-(Trideuteriomethoxy)acetic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response. This compound can also modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as alcohol dehydrogenase, leading to the accumulation of intermediate metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response . Additionally, this compound can activate certain signaling pathways, such as those mediated by nuclear receptors, which further modulate gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under conditions of high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . These adverse effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of the methoxy group to form corresponding aldehydes and acids . Additionally, this compound can influence the metabolic flux through these pathways, leading to changes in the levels of various metabolites. These interactions are critical for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters, which facilitate the movement of small organic acids . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to particular organelles . For example, the compound can be targeted to mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Biologische Aktivität

2-(Trideuteriomethoxy)acetic acid is a deuterated derivative of acetic acid, which has garnered interest in various biological and pharmacological studies. The incorporation of deuterium can enhance the stability and bioavailability of compounds, making them valuable in research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Chemical Formula : C3H6D3O3

- Molecular Weight : 106.14 g/mol

- Structure : The compound features a methoxy group attached to the acetic acid backbone, with deuterium substituents enhancing its isotopic properties.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound may be sparse, general trends observed in deuterated compounds include:

- Absorption : Enhanced bioavailability due to reduced metabolic clearance.

- Distribution : Potential for improved tissue penetration owing to altered lipophilicity.

- Metabolism : Slower metabolic rates compared to non-deuterated analogs.

- Excretion : Renal excretion patterns may differ due to isotopic labeling.

Research Findings

A review of available literature reveals limited direct studies on this compound; however, related compounds provide useful insights into its potential biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| Flavone Acetic Acid | Antitumor activity; immunomodulatory effects | |

| Acetic Acid Derivatives | Anti-inflammatory properties; modulation of cytokines |

Case Studies

While specific case studies on this compound are not available, analogous studies on related compounds indicate promising biological activities:

- Study on Flavone Acetic Acid Analogues : Research demonstrated that certain analogues exhibit significant immunomodulatory effects in murine models, suggesting that similar mechanisms may be present in deuterated acetic acid derivatives .

- Anti-inflammatory Effects : Other studies have shown that acetic acid derivatives can reduce inflammation markers in various animal models, indicating potential therapeutic applications for this compound in inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(trideuteriomethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIODHQZRUFFFF-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.